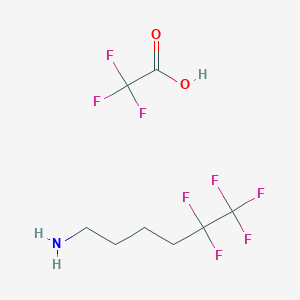

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid

Description

5,5,6,6,6-Pentafluorohexan-1-amine is a fluorinated primary amine with the molecular formula C₆H₁₀F₅N. Its structure features a hexane backbone substituted with five fluorine atoms at positions 5, 5, 6, 6, and 6, and a terminal amine group. This compound is notable for its high electronegativity and lipophilicity, which influence its solubility and reactivity in organic synthesis .

2,2,2-Trifluoroacetic acid (TFA), with the molecular formula C₂HF₃O₂, is a strong carboxylic acid characterized by three fluorine atoms bonded to the α-carbon. Its high acidity (pKa ≈ 0.23) and low boiling point (72°C) make it a versatile reagent in peptide synthesis, catalysis, and deprotection reactions . TFA is listed as a hazardous chemical (CAS 76-05-1) due to its corrosive nature and environmental persistence .

Properties

IUPAC Name |

5,5,6,6,6-pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOIVCVCKPTQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(F)(F)F)(F)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F8NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-pentafluorohexan-1-amine typically involves the fluorination of hexan-1-amine. This can be achieved through various methods, including direct fluorination using fluorine gas or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and controlled environments to prevent unwanted side reactions.

For the preparation of 2,2,2-trifluoroacetic acid, the most common method involves the oxidation of 1,1,1-trifluoroethanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium to facilitate the formation of the acid.

Industrial Production Methods

On an industrial scale, the production of 5,5,6,6,6-pentafluorohexan-1-amine may involve continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and advanced fluorinating agents can enhance the yield and purity of the product. Similarly, the industrial production of 2,2,2-trifluoroacetic acid involves large-scale oxidation processes with stringent control over reaction parameters to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines with fewer fluorine atoms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of partially fluorinated amines.

Substitution: Formation of compounds with different functional groups replacing fluorine atoms.

Scientific Research Applications

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Studied for its potential effects on biological systems due to its unique chemical properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can influence the compound’s reactivity and its potential effects on biological systems. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Trifluoroacetic Acid (TFA) vs. Acetic Acid

(b) TFA vs. Trifluoromethanesulfonic Acid (TfOH)

(c) TFA Salts vs. Other Amine-Acid Complexes

Compounds like N-Methylaniline Trifluoroacetate (CAS 1785) and 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate (CAS 1185302-11-7) demonstrate TFA’s role in forming stable salts with amines. These salts exhibit higher crystallinity and solubility compared to analogues with non-fluorinated acids (e.g., acetic acid salts) .

Data Tables

| Property | 5,5,6,6,6-Pentafluorohexan-1-amine | 5,5,6,6,6-Pentafluorohexan-1-ol | 2,2,2-Trifluoroacetic Acid (TFA) | Acetic Acid |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₀F₅N | C₆H₉F₅O | C₂HF₃O₂ | C₂H₄O₂ |

| Molecular Weight (g/mol) | 223.14 | 208.13 | 114.02 | 60.05 |

| Boiling Point (°C) | 145–150 (est.) | 132–135 | 72 | 118 |

| pKa | ~10 (amine) | ~15 (alcohol) | 0.23 | 4.76 |

| Key Applications | Fluorinated surfactants, drug synthesis | Coatings, surfactants | Peptide synthesis, catalysis | Food preservative |

Research Findings

- Synthetic Utility : TFA’s ability to form volatile byproducts (e.g., in Boc deprotection) makes it indispensable in peptide synthesis, outperforming less volatile acids like HCl .

- Environmental Impact : TFA’s environmental persistence (half-life >10 years) raises concerns compared to biodegradable acetic acid .

- Fluorinated Amines: The amine’s fluorine substituents enhance metabolic stability in pharmaceuticals, a feature absent in non-fluorinated analogues like hexan-1-amine .

Q & A

Basic: What are the recommended synthetic routes for preparing 5,5,6,6,6-Pentafluorohexan-1-amine, and how do reaction conditions influence fluorination efficiency?

Methodological Answer:

The synthesis of 5,5,6,6,6-Pentafluorohexan-1-amine typically involves introducing fluorine atoms into the hexan-1-amine backbone via halogen-exchange reactions or direct fluorination. A common approach, as seen in structurally analogous compounds (e.g., 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride), employs nucleophilic substitution using reagents like 1,1,1-trifluoro-2-iodoethane under controlled temperatures (0–25°C) to minimize side reactions . Key factors affecting fluorination efficiency include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Temperature gradients : Gradual heating (e.g., 40–60°C) ensures regioselective fluorination .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of 5,5,6,6,6-Pentafluorohexan-1-amine?

Methodological Answer:

Combined spectroscopic and chromatographic methods are critical:

- NMR Spectroscopy : ¹⁹F NMR is indispensable for identifying fluorination patterns. However, signal overlap from trifluoroacetic acid (TFA) in mixtures requires careful solvent selection (e.g., deuterated DMSO) and decoupling techniques .

- LC-MS : High-resolution mass spectrometry confirms molecular weight and detects trace impurities (e.g., residual fluorinated intermediates) .

- Elemental Analysis : Quantifies fluorine content to validate stoichiometry .

Advanced: How can researchers resolve contradictions in reported fluorination efficiencies for polyfluoroalkyl amines under similar reaction conditions?

Methodological Answer:

Discrepancies in fluorination yields often arise from subtle experimental variables. A systematic approach includes:

Replicate key studies : Control variables like solvent batch purity or moisture levels.

Kinetic analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation .

Computational modeling : Density Functional Theory (DFT) can predict transition states and explain steric/electronic effects influencing fluorination pathways .

For example, competing SN2 vs. radical mechanisms in fluorination may explain yield variations under identical conditions .

Advanced: What experimental design strategies are recommended for studying the environmental fate of 5,5,6,6,6-Pentafluorohexan-1-amine in aquatic systems?

Methodological Answer:

Long-term environmental studies should integrate:

- Abiotic degradation assays : Expose the compound to UV light and varying pH (3–10) to assess hydrolysis/photolysis rates .

- Biotic transformation : Use microbial consortia from contaminated sites to evaluate biodegradation pathways via LC-MS/MS metabolite profiling .

- Partitioning studies : Measure log Kow (octanol-water coefficient) and sediment adsorption isotherms to model bioaccumulation potential .

Advanced: How can NMR signal overlap between 5,5,6,6,6-Pentafluorohexan-1-amine and 2,2,2-trifluoroacetic acid be mitigated in reaction monitoring?

Methodological Answer:

Signal deconvolution strategies include:

- Selective excitation pulses : Use shaped pulses (e.g., Gaussian) to suppress TFA’s ¹⁹F signals while amplifying the amine’s resonances .

- Diffusion-ordered spectroscopy (DOSY) : Differentiates components based on molecular size in mixtures .

- Chemical shift reagents : Add paramagnetic agents (e.g., Eu(fod)₃) to induce splitting of overlapping peaks .

Basic: What role does 2,2,2-trifluoroacetic acid play in the stabilization or reactivity modulation of fluorinated amines?

Methodological Answer:

TFA acts as both a proton source and stabilizer:

- Acid catalysis : Facilitates protonation of amine intermediates, enhancing electrophilicity for fluorination .

- Solvent effects : Lowers dielectric constant in aprotic solvents, reducing side reactions like oligomerization .

- Salt formation : Forms stable ammonium trifluoroacetate salts, improving crystallinity for purification .

Advanced: What methodologies are used to assess the pharmacokinetic (PK) profile of fluorinated amine derivatives in vivo?

Methodological Answer:

PK studies require:

- Radiolabeling : Incorporate ¹⁸F or ³H isotopes for quantitative tissue distribution analysis via PET/SPECT imaging .

- Metabolite identification : Use hepatocyte incubations with LC-HRMS to map Phase I/II metabolism (e.g., oxidative defluorination) .

- Compartmental modeling : Fit plasma concentration-time data to two-compartment models to estimate clearance and volume of distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.